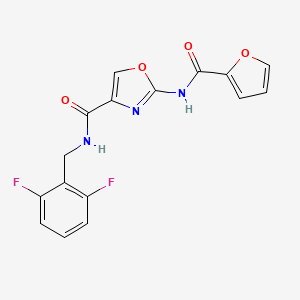

N-(2,6-difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O4/c17-10-3-1-4-11(18)9(10)7-19-14(22)12-8-25-16(20-12)21-15(23)13-5-2-6-24-13/h1-6,8H,7H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLBFWRCUXHTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anti-cancer and antimicrobial properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₄F₂N₄O₃

- Molecular Weight : 364.33 g/mol

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance, a study examining various furan and oxazole derivatives demonstrated significant anti-cancer activity against several cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) .

Table 1: Summary of Anti-Cancer Activity Against Various Cell Lines

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| N-(2,6-difluorobenzyl)-... | HepG2 | 33.29 |

| N-(2,6-difluorobenzyl)-... | Huh-7 | 45.09 |

| N-(2,6-difluorobenzyl)-... | MCF-7 | 41.81 |

| Doxorubicin | HepG2 | 0.62 |

The data indicates that the compound exhibits a lower cell viability percentage compared to standard treatments like doxorubicin, suggesting potent anti-cancer properties. The structure-activity relationship (SAR) analysis indicates that electron-donating substituents enhance anti-cancer activity by improving interactions with cellular targets .

Antimicrobial Activity

In addition to its anti-cancer properties, the compound has shown promising antimicrobial activity. A comparative study revealed that derivatives similar to N-(2,6-difluorobenzyl)-... exhibited significant antibacterial effects against strains such as E. coli and S. aureus .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2,6-difluorobenzyl)-... | E. coli | 230 μg/mL |

| N-(2,6-difluorobenzyl)-... | S. aureus | 265 μg/mL |

| Standard Drug | Doxorubicin | MIC not specified |

The results indicate that modifications to the furan and oxazole moieties can significantly influence antimicrobial efficacy, suggesting a pathway for developing new therapeutic agents .

Case Studies

A notable case study involved a series of synthesized carbamothioyl-furan derivatives, which included analogs of N-(2,6-difluorobenzyl)-... The study found that these compounds not only inhibited cancer cell proliferation but also showed selective toxicity towards cancer cells over normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Scientific Research Applications

Pharmacological Applications

1.1. Bradykinin Receptor Antagonism

One of the primary applications of N-(2,6-difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is its role as a bradykinin receptor antagonist. Research indicates that this compound can inhibit the activity of bradykinin, a peptide that plays a significant role in inflammatory responses and pain signaling pathways. By blocking this receptor, the compound may offer therapeutic benefits in treating conditions associated with excessive inflammation and pain, such as arthritis and other inflammatory diseases .

1.2. Anticancer Activity

Recent studies have explored the anticancer properties of this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. This potential makes it a candidate for further development in cancer therapeutics .

Mechanistic Insights

2.1. Molecular Interactions

The efficacy of this compound can be attributed to its ability to interact with specific biological targets at the molecular level. The presence of the difluorobenzyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. Additionally, the furan and oxazole moieties contribute to its binding affinity for target proteins involved in signaling pathways related to inflammation and cancer .

2.2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Modifications on the molecular structure can lead to variations in potency and selectivity against different biological targets. Ongoing research aims to identify optimal structural modifications that enhance therapeutic efficacy while minimizing side effects .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study 1 | Demonstrated significant inhibition of bradykinin-induced pain responses in animal models | Potential treatment for chronic pain conditions |

| Study 2 | Showed selective cytotoxicity against breast cancer cell lines | Development of targeted cancer therapies |

| Study 3 | Investigated pharmacokinetics and bioavailability | Insights into dosage forms and administration routes |

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Uses

| Compound Name | Substituents | Molecular Features | Primary Use |

|---|---|---|---|

| N-(2,6-Difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide | 2,6-Difluorobenzyl, oxazole, furan-2-carboxamido | Oxazole-furan hybrid | Not specified |

| Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) | 2,6-Difluorobenzamide, 4-chlorophenyl urea | Benzoylurea | Insect growth regulator |

| Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) | 2,6-Difluorobenzamide, chloropyridinyl-oxy-phenyl urea | Polyhalogenated arylurea | Acaricide/insecticide |

Key Observations:

Common Motifs : All compounds contain a 2,6-difluorobenzamide core, which likely enhances metabolic stability and binding affinity to biological targets .

Divergent Substituents: The target compound replaces the urea linker in diflubenzuron/fluazuron with an oxazole-furan-carboxamide system. This substitution may alter solubility, bioavailability, and target specificity.

Biological Activity: Diflubenzuron inhibits chitin synthesis in insects, while fluazuron targets ectoparasites. The target compound’s heterocyclic system could modulate activity against similar or novel pathways, though empirical data are lacking.

Hypothesized Advantages and Limitations

- Advantages :

- The oxazole-furan system may improve resistance to enzymatic degradation compared to urea-based analogs.

- Enhanced electron-deficient aromatic systems (furan/oxazole) could strengthen interactions with target proteins.

- Limitations :

- Reduced solubility due to hydrophobic furan/oxazole groups may limit formulation options.

- Absence of halogen atoms (e.g., chlorine in diflubenzuron) might decrease pesticidal potency.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing N-(2,6-difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide, and how can reaction conditions be optimized for high yield?

Answer: Synthesis typically involves multi-step organic reactions:

Amide coupling : Furan-2-carboxylic acid is activated (e.g., via HATU or EDCl) and coupled to 2-aminooxazole-4-carboxamide.

Benzylation : The oxazole intermediate reacts with 2,6-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Column chromatography or recrystallization ensures purity.

Optimization :

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

- Catalysts : Pd-based catalysts may improve benzylation efficiency in inert atmospheres .

Q. Q2. How should researchers characterize the molecular structure of this compound, and what analytical techniques are critical for confirming purity?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm; furan protons at δ 6.3–6.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~365.3 g/mol) and detects impurities .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) validate functional groups .

- X-ray Crystallography : Resolves 3D conformation and bond angles, critical for docking studies .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer: Discrepancies often arise from:

- Metabolic instability : Use LC-MS/MS to identify metabolites; modify labile groups (e.g., replace furan with thiophene) .

- Solubility issues : Test solubility in PBS/DMSO mixtures; introduce hydrophilic moieties (e.g., PEG linkers) without disrupting pharmacophores .

- Target engagement : Validate target binding via SPR (surface plasmon resonance) or thermal shift assays to confirm mechanism .

Q. Q4. How can computational modeling guide the design of derivatives with improved target specificity?

Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases, GPCRs). Focus on fluorobenzyl’s hydrophobic interactions and furan’s π-stacking .

- QSAR studies : Correlate substituent electronegativity (e.g., fluorine position) with activity using Gaussian or Schrödinger software .

- ADMET prediction : SwissADME predicts bioavailability; prioritize derivatives with LogP < 3 and low CYP450 inhibition .

Q. Q5. What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be mitigated?

Answer: Challenges :

- Flexible backbone : Oxazole and benzyl groups hinder lattice formation.

- Solvate formation : Polar solvents (ethanol/water) may trap in crystals.

Solutions : - Cryo-crystallography : Use liquid nitrogen to stabilize crystals .

- Additives : Introduce small molecules (e.g., glycerol) to promote ordered packing .

- High-throughput screening : Test 96 solvent combinations to identify optimal conditions .

Q. Q6. How can structure-activity relationship (SAR) studies elucidate the role of fluorine substituents in biological activity?

Answer: Methodology :

Synthesize analogs : Replace 2,6-difluorobenzyl with mono-/non-fluorinated benzyl groups.

Assay comparators : Test against kinase panels (e.g., EGFR, VEGFR) to quantify IC₅₀ shifts.

Electrostatic analysis : Fluorine’s electronegativity enhances binding to polar pockets (e.g., ATP-binding sites) but may reduce membrane permeability .

Key finding : 2,6-difluoro substitution optimizes target affinity while minimizing off-target effects vs. mono-fluoro analogs .

Data Interpretation and Validation

Q. Q7. How should researchers validate the compound’s stability under physiological conditions for preclinical studies?

Answer:

Q. Q8. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

Answer:

- Non-linear regression : Fit data to Hill equation (GraphPad Prism) to calculate IC₅₀ and Hill coefficient .

- Outlier detection : Use Grubbs’ test to exclude anomalous replicates.

- Error propagation : Report 95% confidence intervals for IC₅₀ values .

Q. Q9. How can researchers address low reproducibility in synthetic yields across different labs?

Answer:

- Standardize protocols : Provide detailed SOPs for humidity control (<30% RH) and inert gas purging .

- Quality control : Use in-line FTIR to monitor reaction progress in real time .

- Inter-lab validation : Share batches for cross-testing via round-robin studies .

Q. Q10. What advanced techniques are critical for studying the compound’s pharmacokinetics in animal models?

Answer:

- Microsampling : Collect 10–20 µL blood via tail vein for LC-MS/MS analysis to reduce animal use .

- Tissue distribution : Use whole-body autoradiography or MALDI imaging to map compound localization .

- Metabolite ID : HR-MS/MS with isotopic labeling traces biotransformation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.